

Potential Therapeutic Applications of BIO-1211: A Technical Guide

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Compound of Interest

Compound Name: BIO-1211

Cat. No.: B1667090

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Executive Summary

BIO-1211 is a potent and highly selective small-molecule inhibitor of the integrin Very Late Antigen-4 (VLA-4 or $\alpha 4\beta 1$). Its ability to specifically target the activated form of VLA-4 positions it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of **BIO-1211**, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound.

Introduction to BIO-1211

BIO-1211 is a peptidomimetic compound that acts as a high-affinity antagonist of VLA-4.[1] VLA-4 is a cell surface receptor expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, but not neutrophils.[2] It plays a critical role in the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues, a key process in the inflammatory response.[3][4] The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells, and the extracellular matrix protein fibronectin.[5][6] By blocking the interaction between VLA-4 and its ligands, **BIO-1211** effectively inhibits leukocyte trafficking to sites of inflammation.[7]

A key feature of **BIO-1211** is its 200-fold greater selectivity for the activated conformation of VLA-4, which is the state required for firm adhesion of leukocytes.[\[1\]](#) This selectivity suggests a potential for targeted therapeutic effects with a favorable safety profile.

Quantitative Data

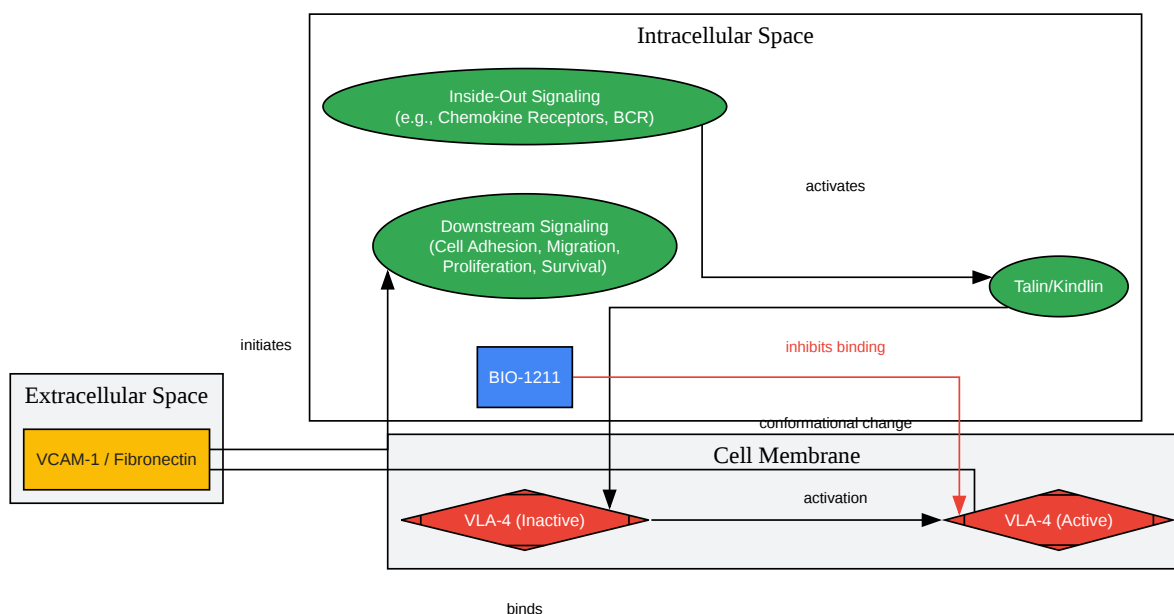
The following tables summarize the key quantitative data for **BIO-1211**, providing a comparative overview of its binding affinity and inhibitory activity.

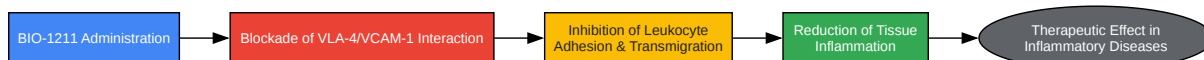
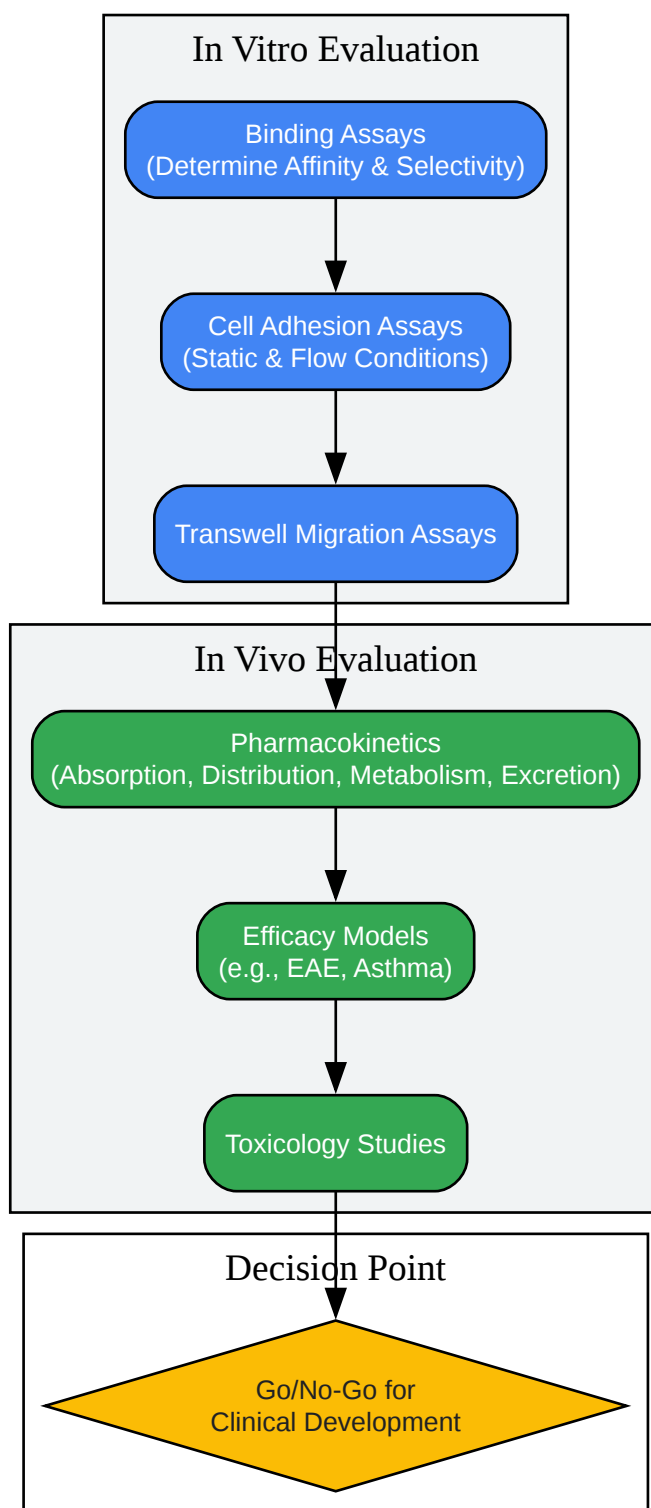
Parameter	Value	Target	Notes
Binding Affinity (Kd)	70 pM	Activated $\alpha 4\beta 1$ (VLA-4)	Demonstrates very high affinity for the active form of the receptor. [1]
IC50	4 nM	$\alpha 4\beta 1$ (VLA-4)	High potency inhibition of VLA-4. [8]
IC50	2 μ M	$\alpha 4\beta 7$	Significantly lower potency against $\alpha 4\beta 7$, indicating selectivity. [8]
IC50	>100 μ M	$\alpha 1\beta 1$, $\alpha 5\beta 1$, $\alpha 6\beta 1$	Demonstrates high selectivity over other integrins.

Signaling Pathways

The interaction of VLA-4 with its ligands initiates intracellular signaling cascades known as "outside-in" signaling, while intracellular signals can also modulate VLA-4 affinity for its ligands ("inside-out" signaling). **BIO-1211**, as a VLA-4 antagonist, primarily disrupts the initial ligand binding, thereby preventing the downstream consequences of VLA-4 engagement.

VLA-4 Signaling Pathway and Inhibition by BIO-1211





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